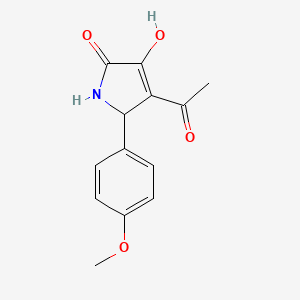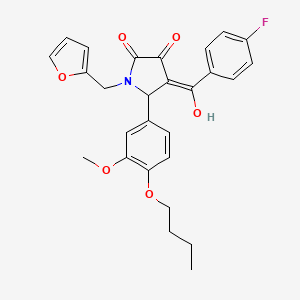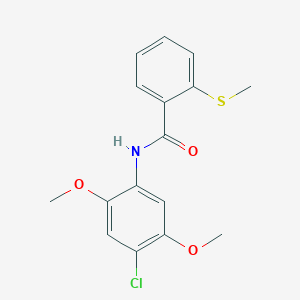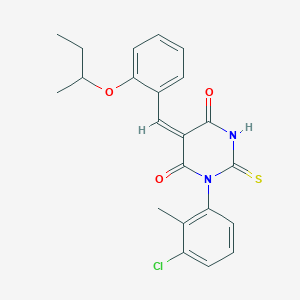
4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound with a molecular formula C15H15NO4. It is also known as 4-Acetyl-3-hydroxy-5-(4-methoxyphenyl)-2(5H)-furanone or AHMF. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and food industry.
Mechanism of Action
The mechanism of action of 4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have suggested that AHMF exerts its pharmacological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and apoptosis. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer progression. AHMF also induces the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage.
Biochemical and Physiological Effects:
4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit various biochemical and physiological effects. Studies have shown that AHMF can reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. It also inhibits the activity of COX-2, an enzyme that plays a crucial role in inflammation and pain. AHMF has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potent pharmacological effects. AHMF exhibits potent anti-inflammatory, antioxidant, and anticancer properties, making it an attractive candidate for drug development. However, one of the limitations of using AHMF in lab experiments is its low solubility in water, which can limit its bioavailability and efficacy.
Future Directions
There are several future directions for research on 4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. One of the most promising directions is the development of AHMF-based drugs for the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders. Another direction is the investigation of the mechanism of action of AHMF and its potential interactions with other signaling pathways. Further studies are also needed to evaluate the safety and efficacy of AHMF in vivo and in clinical trials.
Synthesis Methods
The synthesis of 4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can be achieved through several methods. One of the most common methods is the reaction between 4-methoxyphenyl hydrazine and ethyl acetoacetate in the presence of acetic anhydride. The resulting product is then subjected to cyclization using hydrochloric acid to yield 4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one.
Scientific Research Applications
4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicine. Studies have shown that AHMF exhibits potent anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various types of cancer, including breast, lung, and liver cancer.
properties
IUPAC Name |
3-acetyl-4-hydroxy-2-(4-methoxyphenyl)-1,2-dihydropyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-7(15)10-11(14-13(17)12(10)16)8-3-5-9(18-2)6-4-8/h3-6,11,16H,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDQLHJDRWRRNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)NC1C2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(phenylsulfonyl)-4-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperazine](/img/structure/B5311452.png)
![3-{[1-(butoxyacetyl)pyrrolidin-3-yl]methyl}benzamide](/img/structure/B5311458.png)
![2-(2-chloro-6-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5311466.png)
![4-benzoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5311472.png)
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5311479.png)

![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl benzoate](/img/structure/B5311489.png)
![1-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5311497.png)
amine hydrochloride](/img/structure/B5311525.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5311534.png)


![3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5311557.png)
